molecular formula C8H8BrNO3 B1338636 4-(Bromomethyl)-2-methoxy-1-nitrobenzene CAS No. 23145-65-5

4-(Bromomethyl)-2-methoxy-1-nitrobenzene

Cat. No. B1338636
CAS RN: 23145-65-5
M. Wt: 246.06 g/mol
InChI Key: ZDMISTLJKQDGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives can involve various chemical reactions. For instance, the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, was achieved from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction, with optimization of reaction conditions such as temperature, solvent, time, and proportion . Similarly, 1,4-Bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through a multi-step process including nitration, reduction, diazotization, and bromination . These methods could potentially be adapted for the synthesis of 4-(Bromomethyl)-2-methoxy-1-nitrobenzene.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is often characterized using techniques such as X-ray diffraction. For example, the crystal structure of a sulfonyl-substituted nitrobenzene derivative was determined, revealing a twist-nitro-proximal conformation and specific dihedral angles . The structure of an isomer of a trihydroxy nitrobenzene derivative was also confirmed by X-ray analysis . These findings suggest that the molecular structure of 4-(Bromomethyl)-2-methoxy-1-nitrobenzene could be similarly elucidated to understand its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzene derivatives can lead to a variety of products. For instance, the unconventional reaction of diazomethane with a trihydroxy nitrobenzene resulted in both the expected methoxy derivative and a novel isomer . Electrochemical reductions of chloroethyl and bromoethyl nitrobenzene derivatives at carbon cathodes in specific solvents produced 1-nitro-2-vinylbenzene, 1H-indole, and a dimeric species, with the reaction pathway influenced by the presence of a proton donor . These studies indicate that 4-(Bromomethyl)-2-methoxy-1-nitrobenzene could undergo various chemical transformations under different reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are closely related to their molecular structures. The crystallographic data provided for the sulfonyl-substituted nitrobenzene derivative, including cell parameters and dihedral angles, suggest that the physical properties such as melting point, solubility, and density could be influenced by the molecular conformation . The electrochemical behavior of nitrobenzene derivatives also provides insights into their redox properties and potential applications in electrosynthetic routes . These aspects would be relevant for a comprehensive analysis of the physical and chemical properties of 4-(Bromomethyl)-2-methoxy-1-nitrobenzene.

Scientific Research Applications

Synthesis of Aromatic Compounds

Researchers have developed methods to synthesize aromatic compounds like 4-methoxyphenol and 1-butoxy-4-nitrobenzene, utilizing intermediates similar to 4-(Bromomethyl)-2-methoxy-1-nitrobenzene. These methods involve reductive and nucleophilic substitution reactions that highlight the chemical flexibility and utility of bromomethyl-nitrobenzene derivatives in constructing complex aromatic molecules (Cai‐Guang Jian, 2000; K. Harikumar & V. Rajendran, 2014).

Electrosynthetic Applications

The electrochemical reductions of derivatives of 4-(Bromomethyl)-2-methoxy-1-nitrobenzene have been explored for the synthesis of vinylbenzenes and indoles. This research demonstrates the compound's potential in electrosynthetic routes, offering environmentally friendly alternatives to traditional synthetic methods (Peng Du & D. Peters, 2010).

Pharmaceutical Intermediate Synthesis

The compound serves as an intermediate in the synthesis of pharmaceuticals like dofetilide, a medication for arrhythmia. Studies have investigated the optimization of reaction conditions to increase yield and purity, showcasing its role in the pharmaceutical industry (Zhai Guang-xin, 2006).

Environmental and Material Science Applications

In environmental and material science research, derivatives of 4-(Bromomethyl)-2-methoxy-1-nitrobenzene have been used to study the atmospheric reactivity of hydroxyl radicals with biomass burning emitted compounds. Such studies are crucial for understanding the formation of secondary organic aerosol and gas-phase oxidation products, contributing to atmospheric chemistry knowledge (Amélie Lauraguais et al., 2014).

Advanced Material Development

Research on the functionalization of fullerenes for solar cell applications has explored adding bromomethyl-nitrobenzene derivatives to [6,6]-phenyl-C61-butyric acid methyl ester (PCBM). This modification aims to enhance the photovoltaic performance of polymer solar cells, indicating the compound's relevance in the development of renewable energy technologies (Bo Jin et al., 2016).

Safety And Hazards

“4-(Bromomethyl)-2-methoxy-1-nitrobenzene” is considered hazardous. It can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to handle this compound with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-(bromomethyl)-2-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMISTLJKQDGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504634
Record name 4-(Bromomethyl)-2-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-methoxy-1-nitrobenzene

CAS RN

23145-65-5
Record name 4-(Bromomethyl)-2-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-4-nitrobenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-nitro-3-methoxybenzyl alcohol (1.0 g, 5.46 mmol) in THF (5 ml) was cooled to 0° C. and carbon tetrabromide (3.62 g, 10.92 mmol) and triphenylphosphine (1.57 g, 6.00 mmol) were added. The reaction mixture was stirred at 0° C. for 2 hours then the solvents were removed under reduced pressure. The residue was purified by column chromatography on neutral silica gel using 5-8% EtOAc in hexane to give the title compound (1.25 g, 93%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

To a 250 mL round bottomed flask containing 10 g (54.6 mmol) of 4-nitro-3-methoxybenzyl alcohol in 30 mL THF was added, 36 g (109 mmol, 2 eq.) of carbon tetrabromide followed by 15.9 g (60 mmol, 1.1 eq.) triphenylphosphine at 0° C. The mixture was stirred at 0° C. for 3 hours. Upon removal of the solvent, the residue was purified by flash chromatography, eluting with 10:90 EtOAc-Hexane, to give 11 g (82%) of the product as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.86 (s, 1H), 7.84 (m, 1H), 7.12 (s, 1H), 7.07 (m, 1H), 4.47 (s, 2H), 4.00 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
15.9 g
Type
reactant
Reaction Step Three
Yield
82%

Synthesis routes and methods III

Procedure details

To a mitre of 3-methoxy-4-nitrobenzyl alcohol (3.00 g) and carbon tetrabromide (8.15 g) in dichloromethane (60 mL) was added triphenylphosphine (5.16 g) under ice-water cooling, and the mixture was stirred for an hour at ambient temperature. After evaporation of the solvent, the residue was purified by a silica gel column chromatography eluting with a mixture of hexane and ethyl acetate (5:1) to give 3-methoxy-4-nitrobenzyl bromide as pale yellow powders (4.87 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Carbon tetrabromide (0.543 g, 1.638 mmol) and triphenylphosphine (0.430 g, 1.638 mmol) were added to a solution of (3-methoxy-4-nitrophenyl)methanol (0.2 g, 1.092 mmol) in THF (5.46 mL). The reaction mixture was stirred at room temperature overnight before being concentrated under reduced pressure and purified via Biotage silica gel column chromatography eluting with (cyclohexane/EtOAc 99/1 to 80/20) to afford the title product as a yellow solid (220 mg, 82%). 1H NMR (500 MHz, CDCl3): δ 4.00 (s, 3H), 4.48 (s, 2H), 7.06 (dd, J=8.3, 1.7 Hz, 1H), 7.12 (d, J=1.7 Hz, 1H), 7.84 (d, J=8.3 Hz, 1H)
Quantity
0.543 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.46 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-2-methoxy-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-2-methoxy-1-nitrobenzene
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-2-methoxy-1-nitrobenzene
Reactant of Route 4
Reactant of Route 4
4-(Bromomethyl)-2-methoxy-1-nitrobenzene
Reactant of Route 5
Reactant of Route 5
4-(Bromomethyl)-2-methoxy-1-nitrobenzene
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-2-methoxy-1-nitrobenzene

Citations

For This Compound
1
Citations
RA Hill, LJ Wallace, DD Miller… - Journal of medicinal …, 1997 - ACS Publications
Antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors may have therapeutic potential as psychotropic agents. A series of mononitro- and dinitro-2- …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.